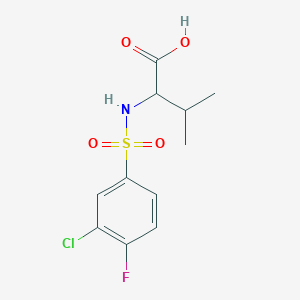

((3-氯-4-氟苯基)磺酰)缬氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

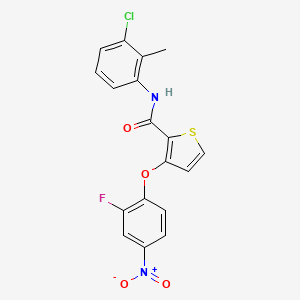

((3-Chloro-4-fluorophenyl)sulfonyl)valine is a compound that contains a valine (an amino acid) moiety and a 3-chloro-4-fluorophenylsulfonyl group. The presence of the sulfonyl group suggests that it could be a sulfonyl amino acid derivative .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of valine with a 3-chloro-4-fluorophenylsulfonyl chloride . This would form an amide bond between the amino group of valine and the sulfonyl chloride.Molecular Structure Analysis

The molecular structure would consist of a valine moiety attached to a 3-chloro-4-fluorophenylsulfonyl group. The presence of the chlorine and fluorine atoms on the phenyl ring could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis

As a sulfonyl amino acid derivative, this compound could potentially participate in a variety of chemical reactions. For instance, it might undergo reactions typical of amides or sulfonamides. The presence of the chlorine and fluorine atoms could also make the phenyl ring susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a sulfonyl derivative of an amino acid, it would likely exhibit properties typical of amides, such as the ability to participate in hydrogen bonding .科学研究应用

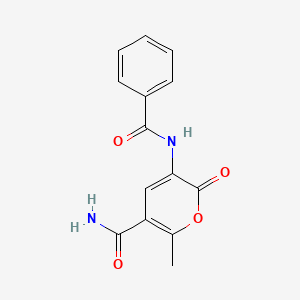

- Application : Researchers have explored tyrosinase inhibitors for pharmaceutical and cosmetic purposes. The 3-chloro-4-fluorophenyl motif has been incorporated into benzamide compounds, resulting in improved inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR) . These compounds could find applications in skin lightening products and treatments for hyperpigmentation.

- Application : Docking analysis revealed that the selected 3-chloro-4-fluorophenyl-based compounds exhibit higher potency than reference compounds. Understanding their binding interactions with AbTYR catalytic sites aids in designing more effective inhibitors . These insights can guide further drug development.

- Application : By incorporating the 3-chloro-4-fluorophenyl fragment into distinct chemotypes, researchers identified potent AbTYR inhibitors. The 4-fluorobenzyl moiety, along with the additional chlorine atom, contributed to enhanced inhibitory activity . This knowledge informs the synthesis of novel compounds with improved properties.

Tyrosinase Inhibition

Molecular Modeling and Docking Studies

Chemical Synthesis and Structure-Activity Relationship (SAR)

作用机制

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body .

Mode of Action

It is likely that it interacts with its targets through a series of complex biochemical reactions, leading to changes in cellular processes .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .

Result of Action

Similar compounds have been known to induce various cellular responses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ((3-Chloro-4-fluorophenyl)sulfonyl)valine. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .

属性

IUPAC Name |

2-[(3-chloro-4-fluorophenyl)sulfonylamino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO4S/c1-6(2)10(11(15)16)14-19(17,18)7-3-4-9(13)8(12)5-7/h3-6,10,14H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIZZRJRPLHFIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[4-methyl-2-(2-morpholin-4-ylethyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2607442.png)

![Dimethyl 2-({[4-(ethoxycarbonyl)piperazin-1-yl]carbonothioyl}amino)terephthalate](/img/structure/B2607446.png)

![2-cyclopropyl-N-(4-methoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2607447.png)

![N-(3-chloro-4-fluorophenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2607449.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2607451.png)